2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate
Description
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate is a fluorinated carbamate derivative featuring a quinoline scaffold substituted with a methyl group at the 2-position and a trifluoroethyl carbamate moiety at the 4-position. The trifluoroethyl group is known to enhance metabolic stability and lipophilicity, making such compounds attractive in medicinal chemistry for improved bioavailability and target binding .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-6-11(9-4-2-3-5-10(9)17-8)18-12(19)20-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOGKFNGTYUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction with Trifluoroethyl Chloroformate
The most straightforward method involves reacting 2-methylquinolin-4-amine with 2,2,2-trifluoroethyl chloroformate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). A base such as triethylamine or pyridine neutralizes HCl generated during the reaction.
Procedure :
- Dissolve 2-methylquinolin-4-amine (1.0 equiv.) in DCM under nitrogen.
- Add triethylamine (1.2 equiv.) dropwise at 0°C.
- Introduce 2,2,2-trifluoroethyl chloroformate (1.1 equiv.) slowly.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : 68–75%.
Advantages : Simplicity, minimal byproducts.
Challenges : Moisture sensitivity; quinoline amine’s moderate nucleophilicity may require excess chloroformate.
Coupling Reagent-Assisted Synthesis
For less nucleophilic amines, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance reactivity. This method activates the chloroformate, promoting efficient carbamate formation.
Procedure :
- Combine 2-methylquinolin-4-amine, EDC (1.5 equiv.), and hydroxybenzotriazole (HOBt, 1.5 equiv.) in tetrahydrofuran (THF).
- Add 2,2,2-trifluoroethyl chloroformate (1.2 equiv.) at 0°C.
- Stir for 24 hours at room temperature.
- Extract with ethyl acetate, wash with brine, and concentrate.
Yield : 72–80%.
Advantages : Improved yields for sterically hindered amines.
Challenges : Higher cost due to coupling reagents; longer reaction times.
Mitsunobu Reaction Approach
The Mitsunobu reaction offers an alternative route by exploiting trifluoroethanol’s nucleophilicity. A carbamoyloxy intermediate is formed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Procedure :
- Dissolve 2-methylquinolin-4-amine (1.0 equiv.) and trifluoroethanol (1.5 equiv.) in THF.
- Add PPh₃ (1.5 equiv.) and DIAD (1.5 equiv.) at 0°C.
- Stir for 6 hours at room temperature.
- Concentrate and purify via flash chromatography.
Yield : 60–65%.
Advantages : Stereochemical control.
Challenges : Limited scalability; byproduct (triphenylphosphine oxide) complicates purification.
Phase Transfer Catalyzed Synthesis
Adapting methodologies from quinoline condensations, this approach employs tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance interfacial reactivity.
Procedure :
- Mix 2-methylquinolin-4-amine, 2,2,2-trifluoroethyl chloroformate, and TBAB (0.1 equiv.) in a water/DCM biphasic system.
- Add aqueous NaOH (2.0 equiv.) and stir vigorously at 25°C for 8 hours.
- Separate organic layer, dry, and concentrate.
Yield : 70–78%.
Advantages : Scalability, reduced solvent use.
Challenges : Emulsion formation during work-up.
Comparative Analysis of Methods
| Method | Conditions | Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Chloroformate | DCM, Et₃N, 25°C | 68–75% | Simplicity | Moisture sensitivity |
| Coupling Reagent | THF, EDC/HOBt, 25°C | 72–80% | High yield | Costly reagents |
| Mitsunobu | THF, DIAD/PPh₃, 25°C | 60–65% | Stereoselectivity | Byproduct removal |
| Phase Transfer Catalysis | H₂O/DCM, TBAB, 25°C | 70–78% | Scalability | Emulsion formation |
Experimental Considerations
- Solvent Choice : DMF enhances solubility of quinoline derivatives but may require stringent drying.
- Temperature : Reactions typically proceed at 0–25°C to prevent decomposition.
- Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product.
Mechanistic Insights
The direct method follows a nucleophilic acyl substitution (SN²), where the amine attacks the electrophilic carbonyl of the chloroformate. In contrast, the Mitsunobu reaction proceeds via oxidative formation of a phosphonium intermediate, facilitating alcohol activation. Phase transfer catalysis accelerates interfacial electron transfer, particularly in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C12H12F3N2O2
Molecular Weight : 270.23 g/mol
IUPAC Name : 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate
The compound features a trifluoroethyl group that enhances its lipophilicity and metabolic stability, alongside a quinoline moiety known for its biological activity. The carbamate functional group is crucial for its reactivity and potential biological interactions.
Medicinal Chemistry
The compound has been explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that carbamate derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate have demonstrated over 60% inhibition rates against plant pathogens at concentrations as low as 50 μg/mL.
- Anticancer Potential : The National Cancer Institute has evaluated similar compounds for their efficacy against cancer cell lines. Compounds containing the quinoline structure have shown promising results in inhibiting tumor growth with mean GI50 values around 15.72 μM .
Agrochemical Applications
The compound's structure suggests potential use in developing agricultural chemicals , particularly as fungicides or herbicides. The trifluoroethyl group may enhance the efficacy of these compounds by improving their stability and bioavailability in agricultural settings.
Chemical Synthesis
In synthetic organic chemistry, 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions at both the trifluoroethyl group and the quinoline moiety.
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute assessed the anticancer properties of a related quinoline derivative through a single-dose assay across various cancer cell lines. The results indicated significant inhibition rates, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research focused on the antifungal properties of carbamate derivatives demonstrated that compounds similar to 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate exhibited high levels of activity against Fusarium species. The study found EC50 values as low as 12.50 μg/mL for certain derivatives, indicating strong potential for agricultural applications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinoline ring can intercalate with DNA or interact with enzymes, leading to various biological effects. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- The trifluoroethyl group consistently increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., ethyl carbamate in ).
- Quinoline-based derivatives (target compound and ) exhibit higher molecular weights due to the aromatic heterocycle, which may influence π-π stacking interactions in biological targets.
Conformational and Stability Studies
- Rotational Barriers : For N-(4-hydroxybutyl)-N-(trifluoroethyl) carbamates, VT-NMR revealed a high rotational barrier (~20 kcal/mol) about the C–N bond due to steric and electronic effects of the trifluoroethyl group. This rigidity could reduce off-target interactions and improve pharmacokinetics .
Biological Activity
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate is a compound of significant interest due to its potential biological activities. The unique structural features of this compound, including the trifluoroethyl group and the quinoline moiety, suggest diverse mechanisms of action and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 265.21 g/mol
The trifluoroethyl group enhances lipophilicity, while the quinoline structure allows for potential intercalation with DNA and interaction with various enzymes.
The biological activity of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate is attributed to several key mechanisms:
- Intercalation with DNA : The quinoline ring can intercalate with DNA, potentially leading to inhibition of replication and transcription processes.
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activities which could lead to antimicrobial or anticancer effects.
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Antimicrobial Activity
Research indicates that compounds containing quinoline structures exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains due to their ability to disrupt cellular processes.
Anticancer Properties
The anticancer potential of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate has been explored in several studies. In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Line Tested : FaDu hypopharyngeal tumor cells
- Mechanism : Induction of apoptosis and cell cycle arrest at G2/M phase .
Cytotoxicity
While exhibiting potent biological activity, the compound also shows relatively low cytotoxicity towards normal cells, indicating a favorable therapeutic index for further drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate, a comparison with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate | Quinoline at 8-position | Moderate activity | Different positioning affects reactivity |
| 2,2,2-Trifluoroethyl N-(quinolin-4-yl)carbamate | Quinoline at 4-position | Less potent than target compound | Structural variation influences potency |
| 2,2,2-Trifluoroethyl N-(2-chloroquinolin-4-yl)carbamate | Chlorine substituent | Enhanced reactivity | Chlorine may increase binding affinity |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Anticancer Activity : A study published in Molecular Pharmacology reported that compounds similar to 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate exhibited significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy Study : Another research highlighted the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains.
- Mechanistic Studies : Research has demonstrated that the mechanism of action involves multiple pathways including apoptosis induction and inhibition of specific signaling pathways such as AKT/mTOR .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate?
- Answer: The synthesis typically involves multi-step routes, including carbamate formation via reaction of 2-methylquinolin-4-amine with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions. Key steps include:
- Protection of the quinoline amine group using tert-butyl carbamate (Boc) to avoid side reactions .
- Use of phosgene derivatives or carbamoyl chlorides for trifluoroethyl carbamate linkage, optimized at 50–100°C in toluene or dichloromethane .
- Purification via column chromatography or recrystallization.
- Critical Parameters: Temperature control (<5°C during amine activation), solvent selection (anhydrous DMF or THF), and stoichiometric ratios (1:1.2 amine:chloroformate) to minimize by-products .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm carbamate linkage (δ ~155–160 ppm for carbonyl) and trifluoroethyl group (quartet at δ ~4.3 ppm for -CH₂CF₃) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1) .
Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?
- Answer:
- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to controls like ciprofloxacin .
- MIC Determination: Broth microdilution in Mueller-Hinton medium, with IC₅₀ values calculated using serial dilutions (0.5–128 µg/mL) .
- Data Interpretation: Activity is considered significant if zones of inhibition ≥15 mm or MIC ≤8 µg/mL .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?
- Answer:
- Bioavailability Enhancement: The -CF₃ group reduces basicity of adjacent amines, improving membrane permeability via lowered pKa .
- Protein Binding: Fluorine’s electronegativity enhances hydrophobic interactions and hydrogen bonding with targets (e.g., enzyme active sites). Molecular docking studies suggest binding affinity improvements of 10–20% compared to non-fluorinated analogs .
- Metabolic Stability: Trifluoroethyl groups resist oxidative metabolism, prolonging half-life in vivo (e.g., t₁/₂ ~4.2 hrs in murine models) .
Q. What computational strategies can predict structure-activity relationships (SAR) for quinoline-carbamate derivatives?
- Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with topoisomerase II) using AMBER or GROMACS to identify critical binding residues .
- DFT Calculations: Analyze HOMO-LUMO gaps to correlate electronic effects (e.g., -CF₃ electron-withdrawing) with reactivity. A smaller gap (<4 eV) often indicates higher bioactivity .
- QSAR Models: Use descriptors like logP, polar surface area, and Fukui indices to predict IC₅₀ values. R² >0.8 indicates robust predictive power .
Q. How can reaction mechanisms for carbamate formation be validated experimentally?
- Answer:
- Isotopic Labeling: Use ¹⁸O-labeled chloroformate to track oxygen incorporation into the carbamate carbonyl via mass spectrometry .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) under varying temperatures. Activation energy (Eₐ) ~45 kJ/mol suggests a concerted mechanism .
- Intermediate Trapping: Quench reactions with methanol at -78°C to isolate imidoyl chloride intermediates, characterized by ¹⁹F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
